molecular formula C7H12ClF2NO2 B2692536 Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl CAS No. 2375267-99-3

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl

Cat. No. B2692536
CAS RN: 2375267-99-3
M. Wt: 215.62
InChI Key: QIGAHUAHOPPUJZ-UHFFFAOYSA-N
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Description

“Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl” is a complex organic compound. It contains a cyclobutane ring, which is a ring of four carbon atoms, with two fluorine atoms attached to one of the carbons. It also has a carboxylate group (COO-) and an aminomethyl group (NH2CH3) attached to the cyclobutane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring would likely form the core of the molecule, with the fluorine atoms, carboxylate group, and aminomethyl group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atoms and the carboxylate and aminomethyl groups could make it reactive with certain other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Analogues : Pavel K. Mykhailiuk et al. (2010) synthesized a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate – 1-amino-3,3-difluorocyclobutanecarboxylic acid, through a six-step process from acetone, highlighting the introduction of difluoro groups into cyclobutane structures for enhanced chemical properties (Mykhailiuk, Radchenko, & Komarov, 2010).

  • Conformational Analysis : J. Casanovas et al. (2006) conducted a study on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid, using quantum mechanical calculations to explore the conformational preferences and develop force-field parameters for molecular dynamics simulations, demonstrating the importance of understanding structural constraints in designing compounds with specific biological functions (Casanovas, Zanuy, Nussinov, & Alemán, 2006).

  • Synthetic Approaches : Matthias Moens et al. (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This method includes bromofluorination, azide substitution, and hydrogenation, showcasing a pathway that could be adapted for synthesizing methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl and related structures (Moens, D’hooghe, & Kimpe, 2013).

Applications in Drug Discovery and Analysis

  • Radiolabeling and Biodistribution Studies : Meixiang Yu et al. (2003) reported on the radiolabeling and biodistribution of a potential neuroprotective drug, showing the process of labeling with C-11 and PET studies in rats. This research underscores the significance of structural analogs of methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl in neuroprotection and imaging studies (Yu et al., 2003).

  • PET Ligands for Tumor Detection : L. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), evaluating their uptake in a rodent model of brain tumors. The study highlights the utility of cyclobutane derivatives in developing PET ligands for tumor imaging, relevant to the structural class of methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl (Martarello et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, corrosive, or flammable. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include studying its reactivity with other substances, investigating its potential uses, or developing methods for its synthesis .

properties

IUPAC Name

methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGAHUAHOPPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145874325

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